5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Drug Metabolism Cytochrome P450 Amodiaquine

As the only confirmed aldehyde metabolite of amodiaquine (CYP1A1/1B1-mediated), this compound is indispensable for bioactivation studies and LC-MS/MS method validation. Unlike amodiaquine or N-desethylamodiaquine, it provides the correct retention time, mass transition, and ionization characteristics for detecting the reactive aldehyde quinoneimine pathway. Essential for trapping assays (NAC/GSH) to investigate idiosyncratic hepatotoxicity. Substituting the parent drug leads to method failure and inaccurate quantification. Procure for definitive identification and analytical rigor.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.726
CAS No. 172476-18-5
Cat. No. B564971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde
CAS172476-18-5
Molecular FormulaC16H11ClN2O2
Molecular Weight298.726
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O
InChIInChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19)
InChIKeyAZKNHPGTHFOACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (CAS 172476-18-5) Identity and Procurement Context for Metabolic Research


5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (CAS 172476-18-5) is a defined quinoline-based aldehyde derivative with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72 g/mol. It is unequivocally identified as a novel aldehyde metabolite of the antimalarial drug amodiaquine and its major active metabolite N-desethylamodiaquine, formed specifically via human cytochrome P450 enzymes CYP1A1 and CYP1B1 [1]. The compound appears as a yellow solid with a melting point exceeding 250°C (with decomposition) and is available as a custom synthesis or reference standard item from specialized chemical suppliers .

Critical Procurement Considerations: Why Generic Amodiaquine Analogs or Parent Compounds Cannot Substitute for the Aldehyde Metabolite (CAS 172476-18-5)


Substitution of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde with the parent drug amodiaquine or its primary metabolite N-desethylamodiaquine is scientifically invalid for investigations requiring this specific aldehyde species. The aldehyde is not a minor side-product; it is the major metabolite formed by recombinant CYP1A1 and CYP1B1 enzymes, and its formation is distinct from the primary clearance pathway of amodiaquine to N-desethylamodiaquine mediated by CYP2C8 [1]. The unique aldehyde functional group confers distinct chemical reactivity, including the ability to undergo further oxidation to a reactive aldehyde quinoneimine species that forms adducts with N-acetyl cysteine [1]. Therefore, using the parent drug or N-desethylamodiaquine will not replicate the specific molecular interactions, detection characteristics, or reactive properties of this aldehyde metabolite in any assay or analytical workflow.

Quantitative Differentiation Evidence: Why 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (CAS 172476-18-5) is the Preferred Standard for CYP1A1/1B1-Mediated Amodiaquine Metabolism Studies


Evidence 1: CYP1A1/1B1-Specific Formation as the Major Metabolite

The aldehyde metabolite 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is not a minor or non-specific oxidation product. It is the major metabolite formed in incubations with recombinantly expressed human CYP1A1 and CYP1B1 enzymes. This contrasts with the primary metabolic pathway of amodiaquine, which is N-deethylation to N-desethylamodiaquine primarily mediated by CYP2C8 [1]. The quantitative metabolic shift induced by CYP1A1/1B1 was demonstrated in rat liver microsomes: a 6-fold increase in the formation of this aldehyde metabolite was observed following induction of CYP1A1 and CYP1B1 with 3-methylcholanthrene, compared to non-induced microsomes [1].

Drug Metabolism Cytochrome P450 Amodiaquine CYP1A1 CYP1B1

Evidence 2: Unique Chemical Reactivity Towards Quinoneimine Formation and Trapping

The aldehyde functional group of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a critical determinant of its downstream chemical reactivity, which is absent in the parent drug amodiaquine and the major metabolite N-desethylamodiaquine. Trapping experiments with N-acetyl cysteine revealed that the aldehyde metabolite undergoes further oxidation to form a reactive aldehyde quinoneimine species, both in recombinant P450 incubations and in an electrochemical system [1]. This specific reactivity pathway is a key differentiator, as it directly links this metabolite to the formation of potentially hepatotoxic reactive intermediates implicated in amodiaquine's adverse effects [1].

Reactive Metabolite Quinoneimine Electrochemistry Trapping Assay Amodiaquine Toxicity

Evidence 3: Definitive Structural Confirmation via Electrochemical Synthesis and NMR

The structural identity of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde was not merely inferred from mass spectrometry fragmentation patterns. The proposed structure was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy following preparative-scale electrochemical generation of the metabolite, which perfectly matched the product from in vitro enzymatic incubations [1]. This level of structural validation is a critical differentiator from other tentatively identified metabolites and ensures the compound's utility as an authentic, high-confidence reference standard for analytical method development and validation.

Structural Elucidation NMR Electrochemical Synthesis Metabolite Identification Reference Standard

Definitive Application Scenarios for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (CAS 172476-18-5) Based on Proven Differentiation


Scenario 1: Developing and Validating LC-MS/MS Methods for CYP1A1/1B1-Mediated Amodiaquine Metabolism Studies

Use this compound as a primary reference standard for the development, optimization, and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to detect and quantify the aldehyde metabolite in in vitro incubations (e.g., human liver microsomes, recombinant CYP1A1/1B1) or in vivo samples. This is essential for accurately measuring the alternative bioactivation pathway of amodiaquine, which is distinct from its primary clearance by CYP2C8 [1]. Using the parent drug amodiaquine or N-desethylamodiaquine will not provide the correct retention time, mass transition, or ionization characteristics for this unique aldehyde species, leading to method failure or inaccurate quantification [1].

Scenario 2: Investigating the Mechanism of Amodiaquine-Associated Hepatotoxicity via Reactive Quinoneimine Formation

Employ this compound in trapping assays (e.g., with N-acetyl cysteine or glutathione) to study the formation of reactive aldehyde quinoneimine intermediates. This application is critical for research groups investigating the molecular mechanisms underlying the idiosyncratic hepatotoxicity of amodiaquine. The unique aldehyde moiety of this compound is the direct precursor to the reactive quinoneimine species, a pathway that cannot be studied using amodiaquine or N-desethylamodiaquine [1]. Procuring this specific metabolite is therefore non-negotiable for any mechanistic toxicology study focused on this specific bioactivation route.

Scenario 3: Use as an Authentic Analytical Standard for Definitive Metabolite Identification and Confirmation

Utilize this compound as an authentic reference standard to confirm the identity of the aldehyde metabolite in experimental samples via co-chromatography and matching of mass spectral and NMR data. Given that the structure has been unequivocally confirmed by NMR [1], it serves as the gold-standard comparator for any laboratory aiming to definitively identify this metabolite in complex biological matrices, thereby ensuring the highest level of analytical rigor and data integrity in publications and regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.